Propyl 3-bromopropanoate
Overview
Description
Propyl 3-bromopropanoate is an organic compound with the molecular formula C6H11BrO2. . This compound is a colorless liquid with a characteristic ester odor and is used in various chemical synthesis processes.
Preparation Methods
Propyl 3-bromopropanoate can be synthesized through several methods. One common method involves the reaction of 3-bromopropionic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method involves the use of acetyl bromide and an alcohol solvent to generate hydrogen bromide in situ, which then reacts with an acrylate compound to form the desired ester . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Propyl 3-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano-groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield 3-bromopropionic acid and propanol in the presence of an acid or base catalyst.
Scientific Research Applications
Propyl 3-bromopropanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polymeric materials, where it acts as a monomer or a modifying agent.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and metabolic pathways involving ester hydrolysis and substitution reactions.
Mechanism of Action
The mechanism of action of propyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing propanol and 3-bromopropionic acid, which can further participate in various biochemical pathways. The bromine atom can be substituted by other nucleophiles, leading to the formation of different functionalized compounds .
Comparison with Similar Compounds
Propyl 3-bromopropanoate can be compared with other similar compounds such as:
Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl 3-bromopropanoate: Contains a methyl group instead of a propyl group.
Butyl 3-bromopropanoate: Contains a butyl group instead of a propyl group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the variation in the alkyl group attached to the ester .
Properties
IUPAC Name |
propyl 3-bromopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFHVUUGWSXHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278300 | |
Record name | Propyl 3-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4890-42-0 | |
Record name | NSC6974 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl 3-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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